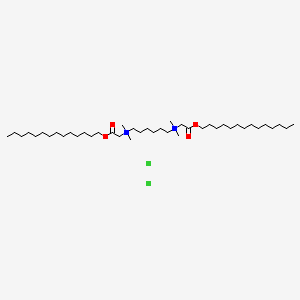
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, antiseptics, and in industrial processes. This particular compound is characterized by its long hydrophobic chains and its ability to disrupt microbial cell membranes, making it effective as an antimicrobial agent.
Preparation Methods
The synthesis of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester typically involves the reaction of hexamethylenetetramine with carboxymethyl dimethyl ammonium chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use as a disinfectant and antiseptic in medical settings.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and other industrial products due to its surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The long hydrophobic chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Similar compounds include other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzalkonium chloride. Compared to these compounds, ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester has longer hydrophobic chains, which can enhance its surfactant and antimicrobial properties. This uniqueness makes it particularly effective in applications requiring strong surfactant action and microbial control.
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Properties
CAS No. |
18277-77-5 |
|---|---|
Molecular Formula |
C42H86Cl2N2O4 |
Molecular Weight |
754.0 g/mol |
IUPAC Name |
6-[dimethyl-(2-oxo-2-tetradecoxyethyl)azaniumyl]hexyl-dimethyl-(2-oxo-2-tetradecoxyethyl)azanium;dichloride |
InChI |
InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-29-33-37-47-41(45)39-43(3,4)35-31-27-28-32-36-44(5,6)40-42(46)48-38-34-30-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DKKULVMFUDSLPF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


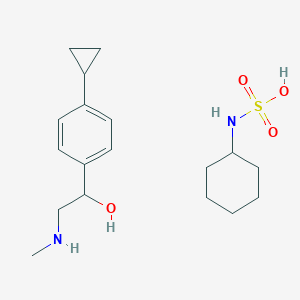

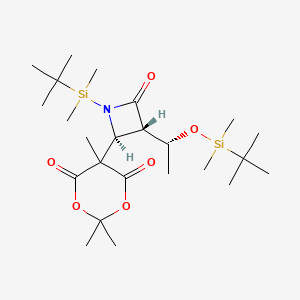
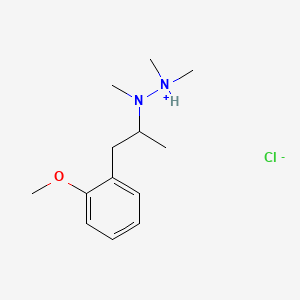
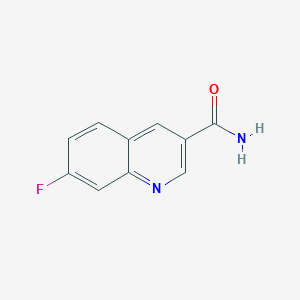
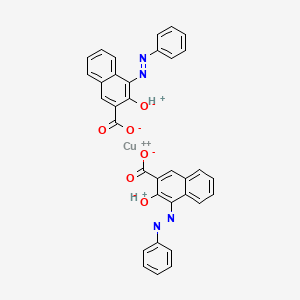
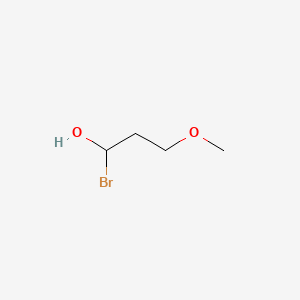
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
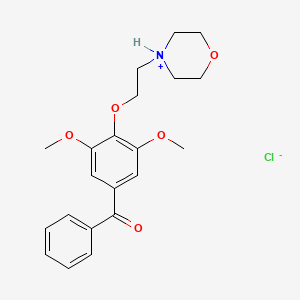
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

